molecular formula C20H28N4O5 B2632362 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate CAS No. 1209323-32-9

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate

Cat. No.: B2632362
CAS No.: 1209323-32-9
M. Wt: 404.467
InChI Key: SRCQONZWFVLQPV-UHFFFAOYSA-N
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Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate is a useful research compound. Its molecular formula is C20H28N4O5 and its molecular weight is 404.467. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes:

    • The preparation of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate typically involves multi-step synthetic procedures. The starting materials often include 1-cyanocyclohexane, carbamoyl chlorides, and intermediate molecules that form the spirodecane system.

    • Key reactions such as esterification, amination, and cyclization are employed to assemble the compound. Reaction conditions may vary but often include specific catalysts, controlled temperatures, and solvent environments to ensure high yield and purity.

  • Industrial Production Methods:

    • On an industrial scale, the synthesis may be optimized for cost-efficiency and scalability. Automated flow reactors and continuous production methods could be adopted, ensuring consistent quality and large-scale output.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: : The compound may undergo oxidation reactions, leading to the formation of oxo-derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    • Reduction: : Reduction reactions can transform certain functional groups within the molecule. Reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typically used.

    • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the cyanocyclohexyl group, where halogens or other nucleophiles replace existing substituents.

  • Common Reagents and Conditions:

    • Typical reagents include acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium hydroxide), and organic solvents (e.g., dichloromethane, toluene).

  • Major Products:

    • Depending on the reaction type and conditions, the compound may form derivatives such as spirocyclic ethers, substituted amides, or altered carbamate esters.

Scientific Research Applications

    • [(1-Cyanocyclohexyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate is valuable in synthetic organic chemistry for developing novel materials and catalysts.

    • In biology, the compound may be used as a tool for studying biochemical pathways, particularly those involving carbamate and spirocyclic systems.

    • Its structural uniqueness allows for potential applications in drug discovery and development. Researchers investigate its efficacy as a therapeutic agent targeting specific proteins or pathways.

    • The compound may find uses in creating advanced polymers, coatings, and other materials due to its stability and structural properties.

Mechanism of Action

  • The exact mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate depends on its application. In medicinal contexts, it might interact with enzymes or receptors, modulating biological processes through inhibition or activation pathways. Molecular targets could include specific proteins, while pathways may involve signal transduction mechanisms.

Comparison with Similar Compounds

  • Compared to similar compounds, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate stands out due to its unique combination of a cyanocyclohexyl group with a spirocyclic moiety. Similar compounds may include:

    • [(1-Cyanocyclohexyl)carbamoyl]methyl 2-{4-oxo-1,3-diazaspiro[4.5]decan-3-yl}acetate

    • N-(Cyanocyclohexyl)-N'-[(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl] urea

    • [(1-Cyanocyclohexyl)carbamoyl]methyl 2-{7,8-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate

Conclusion: this compound is a compound with significant potential across various scientific fields, from synthetic chemistry to medicinal applications. Its unique structure and versatile reactivity make it a valuable subject of ongoing research and industrial interest.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O5/c1-14-5-9-20(10-6-14)17(27)24(18(28)23-20)11-16(26)29-12-15(25)22-19(13-21)7-3-2-4-8-19/h14H,2-12H2,1H3,(H,22,25)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCQONZWFVLQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)OCC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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